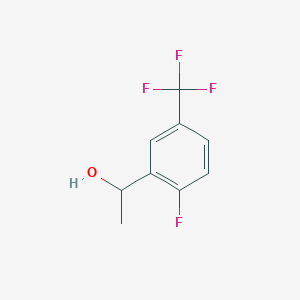
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C9H8F4O. It is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties to the molecule.
Preparation Methods
One common synthetic route involves the radical trifluoromethylation of a suitable precursor, followed by nucleophilic substitution to introduce the fluoro group . Industrial production methods often employ similar strategies but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol involves its interaction with various molecular targets. The presence of the fluoro and trifluoromethyl groups enhances its ability to participate in hydrogen bonding and other non-covalent interactions, which can affect enzyme activity and receptor binding. These interactions are crucial in determining the compound’s biological activity and therapeutic potential .
Comparison with Similar Compounds
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol can be compared with other similar compounds, such as:
- 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol
- [2-Fluoro-5-(trifluoromethyl)phenyl]methanol
- 1-(2,6-Dichloro-3-fluoro-phenyl)ethanol
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The unique combination of fluoro and trifluoromethyl groups in this compound imparts distinct chemical properties, making it particularly valuable in specific applications .
Properties
Molecular Formula |
C9H8F4O |
|---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8F4O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5,14H,1H3 |
InChI Key |
CNVONMFKJTVJKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


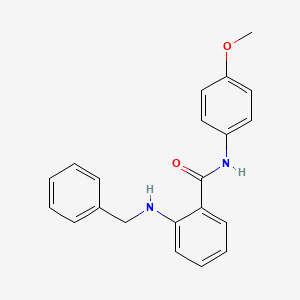
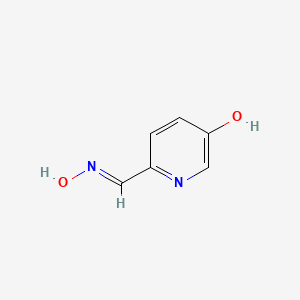
![6-Chloro-2-((1R)-1-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15243616.png)
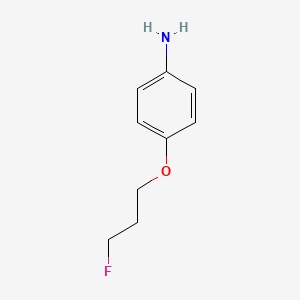
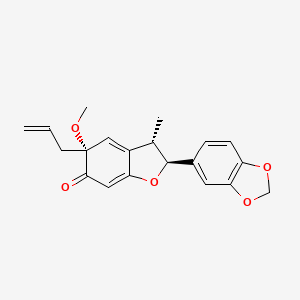
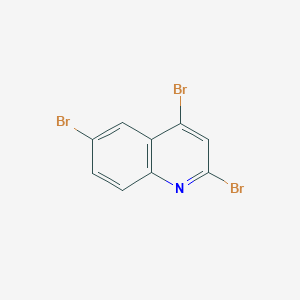
![tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B15243647.png)
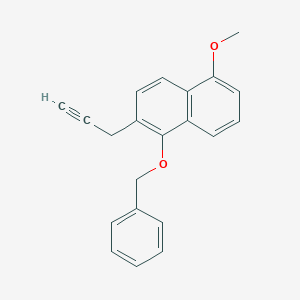

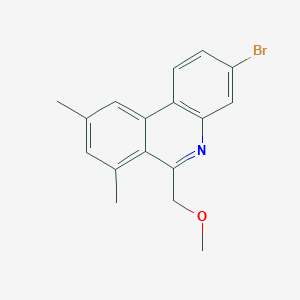
![3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15243667.png)
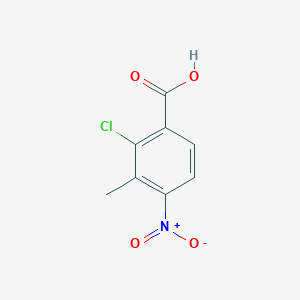
![6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15243685.png)
![(S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid](/img/structure/B15243689.png)
